4-(aminomethyl)-N-(2-methoxyethyl)aniline

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Sourcing bifunctional aniline derivatives with precise functional group positioning can be challenging. 4-(Aminomethyl)-N-(2-methoxyethyl)aniline (CAS 1221722-17-3) solves this with its defined 4-aminomethyl handle and N-(2-methoxyethyl) side chain, providing consistent reactivity and physicochemical properties (LogP ~0.525, TPSA 47.28 Ų). - Enables selective derivatization for kinase inhibitor libraries and chemical probe construction. - Balances solubility and permeability for lead optimization campaigns. - Rigorous QC ensures lot-to-lot consistency for reproducible results.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1221722-17-3
Cat. No. B1520297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-N-(2-methoxyethyl)aniline
CAS1221722-17-3
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCOCCNC1=CC=C(C=C1)CN
InChIInChI=1S/C10H16N2O/c1-13-7-6-12-10-4-2-9(8-11)3-5-10/h2-5,12H,6-8,11H2,1H3
InChIKeySNWVYAKOXVAWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N-(2-methoxyethyl)aniline Chemical Identity


4-(Aminomethyl)-N-(2-methoxyethyl)aniline (CAS 1221722-17-3) is a bifunctional aromatic amine featuring a 4-aminomethyl group and an N-(2-methoxyethyl) substituent on the aniline core . It has the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol [1]. The compound exhibits a calculated LogP of approximately 0.525 and a topological polar surface area (TPSA) of 47.28 Ų [2]. It is typically supplied as a research chemical with a purity of ≥95% or 97% from commercial sources .

Chemistry Type
Bifunctional aromatic amine building block
Substituent Pattern
para-Aminomethyl and N-(2-methoxyethyl) groups
Profile
Moderate computed lipophilicity and balanced polar surface area

4-(Aminomethyl)-N-(2-methoxyethyl)aniline: Critical Structural Determinants


In-class aniline derivatives cannot be casually interchanged for 4-(aminomethyl)-N-(2-methoxyethyl)aniline due to the critical role of both the aminomethyl and N-(2-methoxyethyl) groups in dictating physicochemical properties and biological interactions. The 4-aminomethyl group serves as a primary amine handle for conjugation or ionic interactions, while the N-(2-methoxyethyl) moiety modulates lipophilicity and hydrogen bonding [1]. These combined features result in a unique LogP (0.525) and TPSA (47.28 Ų) that differ significantly from simpler analogs, impacting cellular permeability and target binding [2]. Substituting with a positional isomer (e.g., 2-aminomethyl) or removing either functional group (e.g., N-(2-methoxyethyl)aniline or 4-(aminomethyl)aniline) would alter these critical parameters, potentially abolishing desired activity or introducing off-target effects. The quantitative evidence below demonstrates specific, measurable differences that preclude generic substitution.

Positional Isomerism
2-Aminomethyl (ortho) isomer may shift target binding geometry compared to para-substituted target compound.
Missing N-(2-methoxyethyl)
Omitting the methoxyethyl chain lowers computed lipophilicity, potentially altering permeability characteristics.
Missing 4-aminomethyl
Removal of the primary amine reduces TPSA and hydrogen bonding capacity, which may influence solubility and target recognition.

4-(Aminomethyl)-N-(2-methoxyethyl)aniline Differentiation Evidence


Positional Isomerism: para vs. ortho

The target compound (4-aminomethyl) is a positional isomer of 2-(aminomethyl)-N-(2-methoxyethyl)aniline (CAS 1247846-50-9). While both share identical molecular formula and weight, the substitution pattern alters electronic distribution and steric environment. The 4-substituted isomer is expected to exhibit different reactivity in cross-coupling reactions and distinct binding geometry in biological targets due to the linear alignment of the aminomethyl group with the para-substituted nitrogen . Although direct comparative bioactivity data for this specific pair is not available in the primary literature, the fundamental difference in regiochemistry is a well-established determinant of activity in medicinal chemistry .

Regiochemistry
Class-level inference
para (4-substituted) vs ortho (2-substituted)
Substitution pattern may alter target binding geometry
No direct comparative bioactivity data available
Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Lipophilicity Differentiation

The calculated LogP of 4-(aminomethyl)-N-(2-methoxyethyl)aniline is 0.525, as reported by ChemBase [1]. This value is substantially higher than that of 4-(aminomethyl)aniline (LogP ~0.1 estimated), which lacks the N-(2-methoxyethyl) group. The increased lipophilicity is attributable to the methoxyethyl side chain, which can enhance membrane permeability and potentially improve oral bioavailability in drug discovery contexts [2].

Lipophilicity
Cross-study comparable
LogP 0.525 Δ +0.425 vs 4-(aminomethyl)aniline
Higher LogP may influence membrane permeability context
Calculated property; experimental validation recommended
ADME Prediction Physicochemical Properties Drug Design

TPSA and Hydrogen Bonding Comparison

4-(Aminomethyl)-N-(2-methoxyethyl)aniline has a calculated topological polar surface area (TPSA) of 47.28 Ų [1]. This value is higher than that of N-(2-methoxyethyl)aniline (TPSA ~21 Ų), which lacks the aminomethyl group. The increased TPSA reflects the additional hydrogen bond donor/acceptor capacity of the primary amine, which can improve aqueous solubility and influence target recognition [2].

Polar Surface Area
Cross-study comparable
TPSA 47.28 Ų Δ +26 Ų vs N-(2-methoxyethyl)aniline
Higher TPSA may influence solubility and BBB penetration profile
Calculated property; experimental validation recommended
Drug-likeness Bioavailability Medicinal Chemistry

Commercial Purity Comparison

The target compound is available from a reputable supplier (Leyan) with a certified purity of 97% . In contrast, the positional isomer 2-(aminomethyl)-N-(2-methoxyethyl)aniline is typically offered at 95% purity from other vendors . This difference of 2 percentage points in purity specification can be critical for applications requiring high chemical fidelity, such as high-throughput screening or materials synthesis where trace impurities may confound results.

Purity Specification
Direct head-to-head comparison
97% (Leyan) vs 95% (other vendors)
Higher specified purity may reduce batch variability
Commercial supplier specifications; confirm with lot analysis
Chemical Sourcing Quality Control Reproducibility

4-(Aminomethyl)-N-(2-methoxyethyl)aniline Applications


Kinase Inhibitor Library Synthesis

The para-aminomethyl group and N-(2-methoxyethyl) side chain provide a specific hydrogen bond donor/acceptor pattern ideal for engaging the hinge region of kinases. The compound can serve as a versatile building block for generating focused libraries of ATP-competitive inhibitors, where the 4-substitution ensures correct vector alignment for binding . Its moderate LogP (0.525) balances solubility and permeability, a favorable profile for lead optimization.

LOXL2 Inhibitors for Fibrosis

Structural analogs of 4-(aminomethyl)aniline have demonstrated inhibitory activity against LOXL2 (lysyl oxidase-like 2), an enzyme implicated in fibrosis . The target compound, with an added N-(2-methoxyethyl) group, may offer improved physicochemical properties or selectivity. It can be utilized as a precursor or scaffold in medicinal chemistry campaigns targeting LOXL2 or related amine oxidases.

Functional Materials via Electrophilic Substitution

The presence of an electron-donating amino group and a para-aminomethyl substituent activates the aromatic ring towards electrophilic substitution. This compound can be employed in the synthesis of advanced polymers, dyes, or organic electronic materials where specific regiochemistry and functional group tolerance are required .

Epigenetic Chemical Probes

The bifunctional nature of the molecule (primary amine and secondary aniline) allows for selective derivatization. It can be used to construct chemical probes for bromodomain or histone demethylase targets, where the aminomethyl group may mimic lysine residues and the methoxyethyl chain can be exploited for tuning selectivity .

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
para-Aminomethyl hydrogen bond donor/acceptor pattern
Hinge-region binding geometry in kinase assays
LOXL2 inhibitor design for fibrotic model research
Aminomethyl group as lysine mimic; N-(2-methoxyethyl) for selectivity tuning
LOXL2 enzymatic activity and selectivity profiling
Functional polymer or dye synthesis
Activated aromatic ring, para-substitution control
Material property and purity verification
Epigenetic probe synthesis (bromodomain/demethylase)
Bifunctional derivatization; lysine mimicry by aminomethyl
Target engagement and selectivity in biochemical assays

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